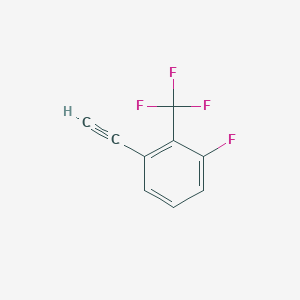

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene” is a chemical compound with the CAS Number: 1823923-07-4 . It has a molecular weight of 188.12 . The compound is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene” can be represented by the InChI code: 1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H . This indicates that the compound contains 9 carbon atoms, 4 hydrogen atoms, and 4 fluorine atoms .Physical And Chemical Properties Analysis

“1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene” is a liquid at room temperature .Scientific Research Applications

Organic Synthesis

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene: is a valuable intermediate in organic synthesis. It can be used to synthesize a variety of complex molecules due to its reactive ethynyl group and the electron-withdrawing properties of the trifluoromethyl group. This compound is particularly useful in the construction of triazole rings via click chemistry, which are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, this compound’s derivatives are explored for their potential medicinal properties. The trifluoromethyl group is a common moiety in many drugs due to its lipophilic nature, which can improve the bioavailability of pharmaceuticals. Researchers are investigating the use of 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene in the synthesis of new therapeutic agents .

Material Science

The incorporation of 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene into polymers and other materials could enhance their properties. For instance, the fluorinated aromatic structure could contribute to increased thermal stability and chemical resistance, making it a candidate for high-performance materials .

Chemical Engineering

In chemical engineering, 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene can be utilized in process optimization. Its predictable reactivity allows for the efficient synthesis of complex molecules, potentially reducing the number of steps required in chemical processes and improving overall yields .

Analytical Chemistry

This compound may serve as a standard or reagent in analytical chemistry due to its unique structure. It could be used in methods such as HPLC or mass spectrometry to help identify or quantify the presence of similar compounds in various samples .

Environmental Science

The study of 1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene in environmental science could focus on its degradation products and their impact on ecosystems. Understanding its behavior in the environment is crucial for assessing the risks associated with its use and disposal .

Safety and Hazards

The compound is associated with several hazard statements including H227, H302, H315, H319, H335 . Precautionary measures include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

properties

IUPAC Name |

1-ethynyl-3-fluoro-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4F4/c1-2-6-4-3-5-7(10)8(6)9(11,12)13/h1,3-5H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKRXIZSKMGQKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4F4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethynyl-3-fluoro-2-(trifluoromethyl)benzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethylbenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2953096.png)

![[(2,5-Dimethoxy-4-methylphenyl)sulfonyl][(2-chlorophenyl)methyl]amine](/img/structure/B2953101.png)

![2-[(5,6-dimethyl-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B2953102.png)

![(2E,NZ)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-(2-chlorophenyl)acrylamide](/img/structure/B2953103.png)

![1-[Oxo-(2-oxo-1-benzopyran-3-yl)methyl]-4-piperidinecarboxylic acid methyl ester](/img/structure/B2953105.png)

![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B2953106.png)

![(E)-2-((1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene)-7-methyl-3-oxo-5-phenyl-N-(o-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953109.png)

![7,7-Dioxo-6,8-dihydro-5H-thiopyrano[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B2953110.png)